Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core. Key substituents include:
- 4-((4-Methylpiperidin-1-yl)sulfonyl)benzamido moiety: A sulfonamide-linked benzamide group with a 4-methylpiperidine substituent, which may influence solubility and electronic properties.
- Methyl ester: At the 3-position of the thienopyridine system, serving as a common functional group for further derivatization.
Properties
IUPAC Name |
methyl 6-ethyl-2-[[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S2/c1-4-26-12-11-19-20(15-26)33-23(21(19)24(29)32-3)25-22(28)17-5-7-18(8-6-17)34(30,31)27-13-9-16(2)10-14-27/h5-8,16H,4,9-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTALOJWNKDONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate involves multiple steps, including the formation of the piperidine ring and the thieno[2,3-c]pyridine core. Common synthetic routes include cyclization, hydrogenation, and functional group modifications . Industrial production methods often utilize cost-effective and scalable processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thieno[2,3-c]pyridine core. Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. .
Scientific Research Applications
Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
6-Position Modifications
Piperidine Sulfonyl Variations
Carboxylic Acid Derivatives
- The methyl ester (Target and ) vs. carboxamide () impacts solubility and metabolic stability. Esters are prone to hydrolysis, whereas carboxamides offer greater resistance to enzymatic degradation.
Implications for Research and Development
- Synthetic Complexity : The benzyl and 3,5-dimethylpiperidine groups in may require multi-step synthesis compared to the simpler ethyl and methyl analogs.
- Crystallographic Characterization : Tools like SHELXL are critical for resolving structural nuances, particularly for piperidine conformation and sulfonamide geometry.
- Biological Activity : While activity data are absent in the evidence, the structural differences suggest divergent target affinities. For example, the benzyl group in could favor targets with hydrophobic pockets, whereas the carboxamide in might enhance water solubility.
Biological Activity
Methyl 6-ethyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, biological evaluation, and potential therapeutic applications of this compound.
Chemical Structure and Synthesis
The compound features a thieno[2,3-c]pyridine core, which is known for its pharmacological significance. The synthesis typically involves several steps including the Biginelli reaction and other methods that yield high efficiency in producing derivatives with enhanced biological activity. Characterization techniques such as NMR, mass spectrometry, and X-ray diffraction are employed to confirm the structure and purity of the synthesized compounds .
Neuroprotective and Anti-inflammatory Effects
Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have shown that it can inhibit nitric oxide production and reduce the expression of pro-inflammatory cytokines such as TNF-α in stimulated human microglia cells. Additionally, it has been observed to decrease markers associated with endoplasmic reticulum (ER) stress and apoptosis in neuronal cells .
Anticancer Potential
The compound's structural diversity makes it a candidate for anticancer drug development. Preliminary screenings of its derivatives have shown promising results against various cancer cell lines. The presence of the sulfonamide group and piperidine moiety enhances its interaction with cellular targets involved in cancer progression .
Comparative Analysis with Related Compounds
A comparative analysis highlights the unique pharmacological profile of this compound relative to other thieno[2,3-c]pyridine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-6-methyl-thieno[2,3-c]pyridine | Similar thieno structure | Antimicrobial activity |
| N-(1-acetylpiperidin-4-yl)-sulfonamide | Piperidine and sulfonamide groups | Neuroprotective effects |
| 1-(1-methylcyclopropyl)-thieno[2,3-d]pyrimidine | Thienopyrimidine core | Anticancer properties |
This table illustrates that while several compounds share structural similarities with this compound, its specific combination of neuroprotective and anti-inflammatory activities makes it particularly noteworthy .
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- Neuroprotection Study : In a study involving human neuronal cells exposed to oxidative stress, treatment with the compound resulted in a significant reduction of cell death compared to untreated controls. The mechanism was linked to the downregulation of ER stress markers .
- Anti-inflammatory Study : Another investigation assessed the compound's ability to modulate inflammatory responses in microglial cells. Results demonstrated a marked decrease in TNF-α levels following treatment with varying concentrations of the compound .
Q & A
Q. What are the critical steps in synthesizing this compound, and what methodological challenges arise during its preparation?
The synthesis involves constructing the thieno[2,3-c]pyridine core, followed by sequential functionalization. Key steps include:
- Core formation : Cyclization of nitroarenes or nitroalkenes via palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) to generate the fused thiophene-pyridine system .
- Sulfonylation : Introducing the 4-((4-methylpiperidin-1-yl)sulfonyl)benzamido group via coupling reactions (e.g., amidation with activated sulfonyl chlorides).
- Esterification : Methylation of the carboxylate group under mild alkaline conditions to avoid hydrolysis of sensitive substituents . Challenges : Steric hindrance from the 6-ethyl and tetrahydrothienopyridine moieties may reduce reaction yields. Optimize ligand choice (e.g., bulky phosphines) and reaction temperature to mitigate this .
Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?
- HPLC-MS : Detects impurities (e.g., epimers or sulfonamide byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid). Note that minor chromatographic changes can separate co-eluting epimers .
- NMR : Use - and -NMR to confirm regiochemistry, particularly the orientation of the sulfonylbenzamido group and ethyl substitution on the tetrahydrothienopyridine ring .
- X-ray crystallography : Resolves ambiguous stereochemistry in the tetrahydrothienopyridine core, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can catalytic reductive cyclization be optimized for synthesizing the thieno[2,3-c]pyridine core with high enantiomeric excess?
- Catalyst selection : Pd(OAc) with bidentate ligands (e.g., BINAP) improves enantioselectivity in asymmetric cyclization .
- CO surrogate optimization : Replace toxic CO gas with formic acid derivatives (e.g., HCOH/DMF mixtures) to enhance safety and control CO release kinetics .
- Reaction monitoring : Use in-situ FTIR to track nitro group reduction and intermediate formation, enabling real-time adjustment of temperature (80–100°C) and pressure .
Q. What strategies resolve contradictions in biological activity data caused by stereochemical impurities?
- Chiral chromatography : Employ polysaccharide-based chiral columns (e.g., Chiralpak IA) to separate epimers, which may exhibit divergent pharmacological profiles .
- Bioassay-guided fractionation : Combine HPLC purification with in vitro assays (e.g., kinase inhibition) to isolate active stereoisomers and validate their contributions .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities of individual stereoisomers, guiding targeted synthesis of the active form .
Q. How can the sulfonylbenzamido group’s electronic properties be modulated to enhance target binding affinity?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF) on the benzamido ring to increase sulfonamide stability and hydrogen-bonding capacity .
- Piperidine substitution : Replace 4-methylpiperidin with 3,5-dimethylpiperidin to alter sulfonyl group conformation and improve hydrophobic interactions with target proteins .
- SAR studies : Synthesize analogs with systematic substitutions and correlate their logP and pKa values (measured via shake-flask/HPLC methods) with IC data .
Q. What computational methods predict metabolic stability of the methyl ester moiety in vivo?
- Density functional theory (DFT) : Calculate hydrolysis activation energies of the ester group under physiological pH (7.4) to identify susceptibility to esterase cleavage [[7]].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
